molecular formula C20H38O11 B1160102 Methyl cellulose CAS No. 9004-67-5

Methyl cellulose

Cat. No.: B1160102
CAS No.: 9004-67-5
M. Wt: 454.5 g/mol
InChI Key: YLGXILFCIXHCMC-KKLLYXGKSA-N
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Description

Methyl cellulose is a chemical compound derived from cellulose, a natural polymer found in the cell walls of plants. It is a white, odorless, and tasteless powder that is soluble in cold water but insoluble in hot water. This compound is widely used as a thickener, emulsifier, and stabilizer in various industries, including food, pharmaceuticals, and cosmetics. It is also used as a bulk-forming laxative and in the production of artificial tears and saliva .

Mechanism of Action

Methyl cellulose, also known as MFCD00081763, is a chemically modified form of cellulose, the most abundant polysaccharide on Earth . It has a wide range of applications due to its unique physical and chemical properties .

Target of Action

This compound primarily targets the gastrointestinal tract, specifically the intestines . It is used as a bulk-forming laxative, which means it increases the volume of the stool, thereby promoting intestinal movement .

Mode of Action

This compound works by absorbing water in the gastrointestinal lumen, thereby increasing the bulk of the stool . This leads to distension and stimulation of peristalsis, the wave-like contractions and relaxations of the intestines that move the stool along .

Biochemical Pathways

The biochemical pathways involved in the action of this compound are primarily related to water absorption and stool formation in the gastrointestinal tract . By increasing the water content and volume of the stool, this compound stimulates the natural peristaltic movements of the intestines .

Pharmacokinetics

Therefore, its pharmacokinetics can be described in terms of its passage through the gastrointestinal tract. After oral administration, it absorbs water in the stomach and intestines, swells, and forms a gel-like substance that increases stool volume . It is then excreted in the feces .

Result of Action

The primary result of this compound’s action is the relief of constipation . By increasing the bulk of the stool and promoting intestinal movement, it facilitates bowel movements and alleviates constipation . It also softens the stool, making it easier to pass .

Action Environment

The action of this compound is influenced by various environmental factors. Its solubility depends on the degree of substitution (DS) and the distribution of methoxyl groups . The higher the molecular weight, the thicker the polymeric layer adsorbed . Therefore, the physical properties of this compound, including its effectiveness as a laxative, can be influenced by factors such as temperature and the presence of other substances in the gastrointestinal tract.

Biochemical Analysis

Biochemical Properties

Methyl cellulose plays a significant role in biochemical reactions, particularly as a thickening and emulsifying agent. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound can form a gel matrix that encapsulates enzymes, thereby stabilizing them and enhancing their activity . It also interacts with proteins by forming hydrogen bonds, which can alter the protein’s structure and function . These interactions are crucial in applications such as drug delivery, where this compound can control the release rate of active pharmaceutical ingredients .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, in cell culture studies, this compound can create a semi-solid medium that supports the growth and differentiation of cells . It also impacts gene expression by providing a scaffold that can influence the spatial distribution of cells and their microenvironment . Additionally, this compound can affect cellular metabolism by altering the availability of nutrients and growth factors .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form hydrogen bonds with biomolecules, leading to changes in their structure and function . This compound can bind to enzymes, either inhibiting or activating them depending on the context . It can also influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in cellular processes such as proliferation, differentiation, and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals . This compound is generally stable at room temperature but can degrade over time, leading to changes in its viscosity and gel-forming properties . Long-term studies have shown that this compound can have sustained effects on cellular function, including maintaining the viability and differentiation potential of cells in culture .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it is generally well-tolerated and can be used as a dietary fiber supplement . At high doses, this compound can cause adverse effects such as gastrointestinal discomfort and reduced nutrient absorption . Studies have shown that there is a threshold dose above which the toxic effects of this compound become apparent . These effects are important to consider when using this compound in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily related to its role as a dietary fiber . It is not digested by human enzymes but can be fermented by gut microbiota, leading to the production of short-chain fatty acids . These metabolites can have beneficial effects on gut health and overall metabolism . This compound also interacts with enzymes involved in carbohydrate metabolism, influencing the rate of glucose absorption and insulin response .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms . It can be taken up by cells through endocytosis and distributed within the cytoplasm . This compound can also interact with transport proteins and binding proteins, which influence its localization and accumulation in specific cellular compartments . These interactions are important for its function as a drug delivery agent, where targeted distribution is crucial .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components . It can localize to specific compartments such as the cytoplasm, nucleus, or cell membrane, depending on the presence of targeting signals or post-translational modifications . These localizations can affect its activity and function, such as its ability to modulate gene expression or interact with signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl cellulose is synthesized by treating cellulose with a methylating agent, typically methyl chloride, in the presence of an alkali, such as sodium hydroxide. The reaction involves the substitution of hydroxyl groups in the cellulose molecule with methoxy groups, resulting in the formation of this compound. The degree of substitution can be controlled by adjusting the reaction conditions, such as temperature, pressure, and the concentration of the methylating agent .

Industrial Production Methods: In industrial settings, this compound is produced by first treating cellulose with an alkali to form alkali cellulose. This is then reacted with methyl chloride under controlled conditions to produce this compound. The product is purified by washing and drying to remove any unreacted chemicals and by-products .

Properties

Key on ui mechanism of action

TAKEN WITH 1 OR 2 GLASSFUL OF WATER, IT FORMS COLLOIDAL SOLN IN UPPER ALIMENTARY TRACT; THIS SOLN LOSES WATER IN COLON, TO FORM GEL WHICH INCR BULK & SOFTNESS OF STOOL.

CAS No.

9004-67-5

Molecular Formula

C20H38O11

Molecular Weight

454.5 g/mol

IUPAC Name

(2R,3S,4S,5R,6R)-2,3,4-trimethoxy-6-(methoxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trimethoxy-6-(methoxymethyl)oxan-2-yl]oxyoxane

InChI

InChI=1S/C20H38O11/c1-21-9-11-13(23-3)15(24-4)18(27-7)20(30-11)31-14-12(10-22-2)29-19(28-8)17(26-6)16(14)25-5/h11-20H,9-10H2,1-8H3/t11-,12-,13-,14-,15+,16+,17+,18-,19-,20+/m1/s1

InChI Key

YLGXILFCIXHCMC-KKLLYXGKSA-N

SMILES

COCC1C(C(C(C(O1)OC2C(OC(C(C2OC)OC)OC)COC)OC)OC)OC

Isomeric SMILES

COC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@H]([C@H]2OC)OC)OC)COC)OC)OC)OC

Canonical SMILES

COCC1C(C(C(C(O1)OC2C(OC(C(C2OC)OC)OC)COC)OC)OC)OC

Color/Form

White granules
White fibrous powders

melting_point

290 to 305 °C /Film/

physical_description

White odorless solid;  [Merck Index] Greyish-white solid;  Forms viscous colloidal solution in water;  [Hawley] Hygroscopic;  [CAMEO] White odorless powder;  [MSDSonline]

solubility

Sol in cold water
Insoluble in alcohol, ether, chloroform, and in water warmer that 50.5 °C;  soluble in glacial acetic acid;  unaffected by oils and greases.
INSOL IN HOT WATER & MOST ORGANIC SOLVENTS
INSOL IN ALCOHOL, ETHER & CHLOROFORM;  SOL IN GLACIAL ACETIC ACID
SOL IN MIXTURE OF EQUAL PARTS OF ALCOHOL & CHLOROFORM;  INSOL IN SATURATED SALT SOLN

Synonyms

Adulsin;  Avicel SG;  Bagolax;  Benecel 143HR;  Benecel M 0;  Benecel M 011;  Benecel M 02;  Benecel M 021;  Benecel M 043;  Benecel MC 4000PS;  Benecel MO 42;  Bufapto Methalose;  Bulkaloid;  Celacol M; ;  Methocel 4C;  Methocel 64625;  Methocel A;  Methocel A 100;  M

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl cellulose
Reactant of Route 2
Methyl cellulose
Reactant of Route 3
Methyl cellulose
Reactant of Route 4
Methyl cellulose
Reactant of Route 5
Methyl cellulose
Reactant of Route 6
Methyl cellulose

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